molecular formula C10H12O2 B13607569 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde

2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde

Cat. No.: B13607569
M. Wt: 164.20 g/mol
InChI Key: WRLOMXCHAKSQER-UHFFFAOYSA-N
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Description

2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2-methylcyclopropyl group and an acetaldehyde functional group. This compound is part of the furan family, known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopropyl ketone with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid.

    Reduction: 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol
  • 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetic acid
  • 2-(5-(2-Methylcyclopropyl)furan-2-yl)methylamine

Uniqueness

2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde is unique due to the presence of both a furan ring and an aldehyde group, which confer distinct reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]acetaldehyde

InChI

InChI=1S/C10H12O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,5,7,9H,4,6H2,1H3

InChI Key

WRLOMXCHAKSQER-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CC=O

Origin of Product

United States

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